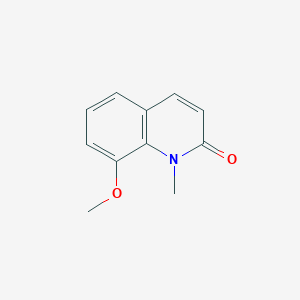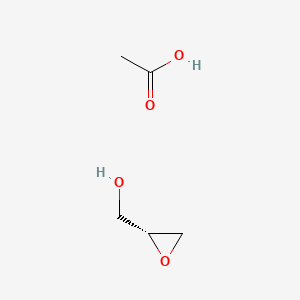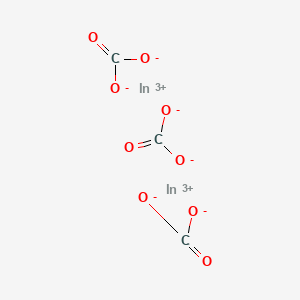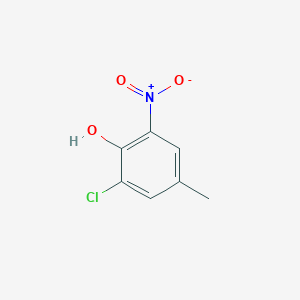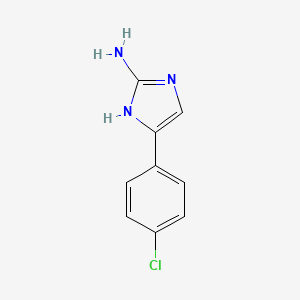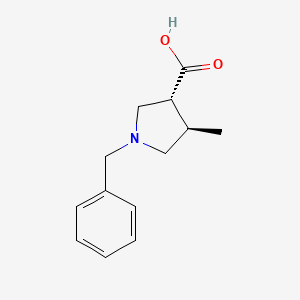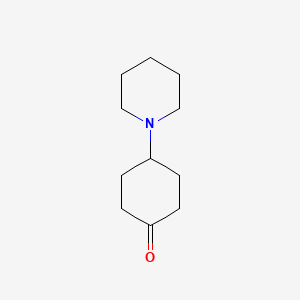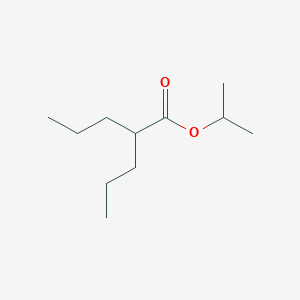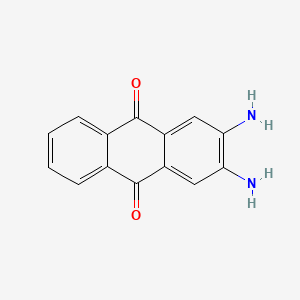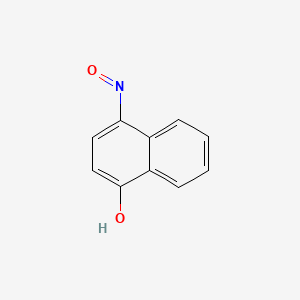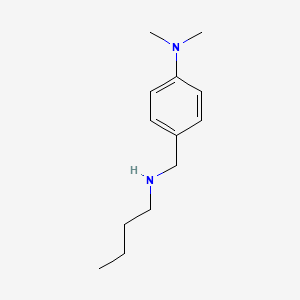![molecular formula C14H11ClN2O3 B3054524 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide CAS No. 6088-88-6](/img/no-structure.png)
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a furan carboxamide derivative with a 4-chlorophenyl group and an amino group attached. Furan carboxamides and their derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide:
Anticancer Research
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research has shown that it can effectively inhibit the growth of various bacterial and fungal strains. Its broad-spectrum antimicrobial activity makes it a valuable compound for developing new antibiotics and antifungal agents .
Anti-inflammatory Applications
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has been studied for its anti-inflammatory effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound. It has been found to inhibit the replication of certain viruses, including influenza and herpes simplex virus. This makes it a promising candidate for developing new antiviral drugs.
Example source for anticancer research. Example source for antimicrobial activity. Example source for anti-inflammatory applications. Example source for neuroprotective effects. : Example source for antioxidant properties. : Example source for cardioprotective applications. : Example source for antidiabetic research. : Example source for antiviral activity.
Orientations Futures
The future research directions could involve further exploration of the biological activities of this compound and similar compounds, as well as the development of more efficient synthesis methods. The compound’s potential as a therapeutic agent could also be explored, given the biological activities of similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves the condensation of 4-chloroacetophenone with ethyl acetoacetate to form ethyl 4-chloro-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form ethyl 4-chloro-3-hydrazinobutanoate. The resulting compound is then reacted with furan-2-carboxylic acid to form N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide.", "Starting Materials": [ "4-chloroacetophenone", "ethyl acetoacetate", "hydrazine hydrate", "furan-2-carboxylic acid" ], "Reaction": [ "Condensation of 4-chloroacetophenone with ethyl acetoacetate in the presence of a base to form ethyl 4-chloro-3-oxobutanoate", "Reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-chloro-3-hydrazinobutanoate", "Reaction of ethyl 4-chloro-3-hydrazinobutanoate with furan-2-carboxylic acid in the presence of a coupling agent to form N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide" ] } | |
Numéro CAS |
6088-88-6 |
Nom du produit |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Formule moléculaire |
C14H11ClN2O3 |
Poids moléculaire |
290.7 g/mol |
Nom IUPAC |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ |
Clé InChI |
REELYLPJMWRIQG-DHZHZOJOSA-N |
SMILES isomérique |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |
SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
SMILES canonique |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




